Physicochemical Property Differentiation from the 4-Chlorophenyl Analog: Impact on Predicted Permeability and Ligand Efficiency
The target compound (6-phenyl substituent) can be directly compared with its closest commercially available structural analog, 3-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040646-93-2), which differs solely by a para-chloro substitution on the 6-phenyl ring. The chlorine atom increases molecular weight by 34.4 Da (441.93 vs. 407.5 g/mol) and introduces a significant dipole moment alteration and hydrogen-bond acceptor character at that position . Measured LogP for the core scaffold 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid is 3.08 with a TPSA of 54.6 Ų; the 2,4-dimethoxyaniline amidation is predicted to increase LogP by approximately 0.8–1.2 units while adding two hydrogen-bond donors/acceptors . This physicochemical profile is consistent with moderate passive permeability and oral bioavailability potential per Lipinski and Veber rule analyses, whereas the 4-chlorophenyl analog's higher LogP may favor CNS penetration but carry increased hERG or phospholipidosis risk .
| Evidence Dimension | Molecular weight, LogP, TPSA, and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 407.5 g/mol; predicted LogP ~3.9–4.3; TPSA ~83 Ų (estimated from core TPSA 54.6 + amide contributions); HBD 1, HBA 6 |
| Comparator Or Baseline | 3-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040646-93-2): MW 441.93 g/mol; predicted LogP ~4.4–4.9; TPSA ~83 Ų (identical amide terminus); HBD 1, HBA 6 (plus Cl as weak HBA) |
| Quantified Difference | MW difference: +34.4 Da (8.4% increase); predicted LogP increase: ~0.5–0.6 log units for the 4-Cl analog; core scaffold measured LogP 3.08 and TPSA 54.6 Ų |
| Conditions | Computational predictions based on core scaffold experimental LogP (ChemScene datasheet) and structural fragment-based estimation; no direct experimental LogP or permeability data available for either compound |
Why This Matters
For procurement decisions in CNS vs. peripheral target programs, the 8.4% lower MW and ~0.5-log-unit lower predicted LogP of the target compound may confer a more favorable balance between permeability and metabolic stability, making it the preferred starting point for peripheral oncology or inflammatory disease screening where CNS exposure is undesirable.
